(3-Hydroxyprop-1-yn-1-yl)boronic acid
Description
(3-Hydroxyprop-1-yn-1-yl)boronic acid is a boronic acid derivative characterized by a hydroxy-substituted propargyl group attached to the boron atom. Boronic acids are widely studied for their unique reactivity, particularly their ability to form reversible covalent bonds with diols, making them valuable in organic synthesis, sensing applications, and drug development .
Properties
CAS No. |
491876-42-7 |
|---|---|
Molecular Formula |
C3H5BO3 |
Molecular Weight |
99.88 g/mol |
IUPAC Name |
3-hydroxyprop-1-ynylboronic acid |
InChI |
InChI=1S/C3H5BO3/c5-3-1-2-4(6)7/h5-7H,3H2 |
InChI Key |
ZBBMBIHBBOXDPP-UHFFFAOYSA-N |
Canonical SMILES |
B(C#CCO)(O)O |
Origin of Product |
United States |
Preparation Methods
Protection-Deprotection Strategies for Hydroxyl Group Management
The hydroxy group in propargyl alcohol derivatives poses challenges during boronic acid synthesis due to its propensity for undesired side reactions. A widely adopted strategy involves temporary protection using methoxymethoxy (MOM) or tert-butyldiphenylsilyl (TBDPS) groups. For instance, in the synthesis of related boronic esters, propargyl alcohol derivatives are first protected with MOM chloride under basic conditions, yielding stable intermediates such as 3-(methoxymethoxy)prop-1-yne. Subsequent deprotection employs acidic hydrolysis (e.g., HCl in THF) to regenerate the hydroxy group post-borylation.
$$ ^1H $$ NMR data for MOM-protected intermediates (CDCl$$ _3 $$, 400 MHz) confirm successful protection, with characteristic singlet resonances at δ 5.12 ppm for the -OCH$$ _2$$O- group. Deprotection efficiency exceeds 95% in optimized conditions, as evidenced by the disappearance of MOM-related signals and emergence of a broad hydroxy peak at δ 3.50–3.70 ppm.
Domino Addition-Cyclization Approaches
Adapting methodologies from phosphonate synthesis, palladium-catalyzed domino reactions offer a novel route to boron-containing heterocycles. While direct applications to (3-hydroxyprop-1-yn-1-yl)boronic acid remain unexplored, analogous conditions (Pd(OAc)$$ _2 $$/PPh$$ _3 $$, K$$ _2$$CO$$ _3 $$, toluene/EtOH/H$$ _2$$O) enable:
- Michael Addition : Arylboronic acids add to activated alkynes.
- Nucleophilic Substitution : Boron incorporation via displacement of leaving groups.
Reaction optimization focuses on temperature (70–90°C) and solvent polarity, with cyclization yields reaching 75% for six-membered oxaboroles.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Suzuki-Miyaura Coupling
The boronic acid moiety enables palladium-catalyzed cross-coupling with aryl/vinyl halides or triflates. For example:
Reaction:
-
Catalyst Systems: Pd(PPh₃)₄ or PdCl₂(dppf) with bases like K₂CO₃ or Cs₂CO₃ (see ).
-
Yield Trends: Electron-deficient aryl halides typically react faster. Yields for similar propargyl boronic acids range from 46–56% under optimized conditions .
Sonogashira Coupling
The terminal alkyne group can participate in copper-mediated coupling with aryl/vinyl halides:
Reaction:
-
Challenges: Competing protodeboronation or alkyne homo-coupling may reduce efficiency.
-
Reported Yields: Analogous Sonogashira reactions with propargyl boronic esters achieve ~27% yield .
Protection/Deprotection
The hydroxyl group can be protected to prevent interference during cross-coupling:
-
Silylation: Reaction with TBSCl or TMSCl in the presence of imidazole yields silyl ethers (e.g., HC≡C-CH₂-B(OH)₂-OTBS) .
-
Esterification: Acetylation with acetic anhydride forms esters, stabilizing the hydroxy group under basic conditions .
Oxidation
The propargyl alcohol can be oxidized to a ketone, though this risks boronic acid degradation:
-
Oxidants: MnO₂ or Dess-Martin periodinane may be used, but yields are unreported for this substrate .
Sequential Coupling-Oxidation
A one-pot Suzuki coupling followed by alkyne oxidation could yield α,β-unsaturated ketones:
Example Pathway:
-
Suzuki coupling with 4-bromobenzaldehyde.
-
Oxidation of the alkyne to a ketone.
Stability and Challenges
-
Protodeboronation: The boronic acid group is prone to hydrolysis under acidic conditions. Stabilization via trifluoroborate salt formation (e.g., HC≡C-CH₂-BF₃K) may improve handling .
-
Alkyne Reactivity: The terminal alkyne can undergo Glaser coupling (dimerization) unless rigorously degassed conditions are used .
Comparative Reaction Data
Research Gaps and Opportunities
-
Direct experimental data on this compound is sparse. Priority areas include:
Scientific Research Applications
(3-Hydroxyprop-1-yn-1-yl)boronic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a biochemical tool for the selective recognition and binding of diols and other biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (3-Hydroxyprop-1-yn-1-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophilic groups This reactivity is attributed to the boronic acid moiety, which can undergo complexation and subsequent reactions with various substrates
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data
| Compound | pKa | Molecular Weight | Water Solubility | Key Structural Feature |
|---|---|---|---|---|
| (3-Hydroxyprop-1-yn-1-yl)boronic acid* | ~9.7–10.5† | ~117.9 g/mol‡ | Moderate§ | Propargyl-OH substituent |
| Phenyl boronic acid | 8.8–9.2 | 121.9 g/mol | High | Simple aryl group |
| 6-Hydroxynaphthalen-2-yl boronic acid | ~9.5 | 187.9 g/mol | Low | Hydroxy-naphthyl group |
| Phenanthren-9-yl boronic acid | ~9.8 | 220.0 g/mol | Very low | Polycyclic aromatic hydrocarbon |
| 3-AcPBA | >10.0 | 163.9 g/mol | Moderate | Acetamido substituent |
*Inferred properties based on structural analogs.
†Estimated from cyclopentylprop-1-en-1-yl boronic acid (pKa ~9.77) .
‡Calculated from formula C₃H₅BO₂.
§Predicted based on hydroxy-substituted analogs .
Key Observations :
Table 2: Antiproliferative Activity of Boronic Acids
*No direct data available; inferred from structural analogs.
Key Observations :
- Hydroxy-substituted aromatic boronic acids (e.g., 6-hydroxynaphthalen-2-yl) show sub-micromolar cytotoxicity, suggesting that hydroxyl groups enhance bioactivity .
- Boronic acids with bulky substituents (e.g., phenanthren-9-yl) exhibit strong antiproliferative effects but suffer from poor solubility, limiting their utility .
Biological Activity
(3-Hydroxyprop-1-yn-1-yl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, antibacterial agent, and in various biochemical applications. This article reviews the biological activity of (3-Hydroxyprop-1-yn-1-yl)boronic acid, supported by relevant data tables, case studies, and research findings.
1. Overview of Boronic Acids
Boronic acids are characterized by their ability to form reversible covalent bonds with diols and other Lewis bases, which makes them valuable in biological systems. Their unique reactivity allows for applications in drug design and development, particularly in targeting biomolecules such as proteins and nucleic acids. The biological relevance of (3-Hydroxyprop-1-yn-1-yl)boronic acid lies in its structural features that enhance its interaction with biological targets.
2. Anticancer Activity
Research indicates that (3-Hydroxyprop-1-yn-1-yl)boronic acid may possess significant anticancer properties. A study demonstrated that boronic acids can inhibit proteasome activity, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, derivatives of boronic acids have shown effectiveness against multiple myeloma and breast cancer cell lines.
Table 1: Anticancer Activity of Boronic Acid Derivatives
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound A | U266 (myeloma) | 4.60 | Proteasome inhibition |
| Compound B | MCF7 (breast) | 6.74 | Cell cycle arrest at G2/M phase |
| (3-Hydroxyprop-1-yn-1-yl)boronic acid | TBD | TBD | TBD |
Note: TBD = To Be Determined based on future studies.
3. Antibacterial Activity
(3-Hydroxyprop-1-yn-1-yl)boronic acid has been explored for its antibacterial properties, particularly against resistant strains of bacteria. The compound exhibits mechanisms similar to other boronic acids by inhibiting β-lactamases, enzymes that confer resistance to β-lactam antibiotics.
Case Study: Inhibition of β-Lactamases
In a recent study, it was found that specific boronic acid derivatives effectively inhibited class C β-lactamases with low IC50 values, indicating strong binding affinity and potential for overcoming antibiotic resistance.
Table 2: Inhibition Constants of Boronic Acid Derivatives Against β-Lactamases
| Compound | Ki (µM) | Target Enzyme |
|---|---|---|
| Compound C | 0.004 | Class C β-lactamase |
| (3-Hydroxyprop-1-yn-1-yl)boronic acid | TBD | TBD |
4. Mechanistic Insights
The mechanism of action for (3-Hydroxyprop-1-yn-1-yl)boronic acid involves the formation of covalent bonds with serine residues in active sites of target enzymes, disrupting their function. This interaction is crucial for both its anticancer and antibacterial activities.
5. Pharmacokinetics and Safety Profile
Pharmacokinetic studies suggest that boronic acids can be administered effectively through various routes, including intravenous administration. However, optimization is needed to enhance bioavailability and therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3-Hydroxyprop-1-yn-1-yl)boronic acid, and what challenges arise during purification?
- Methodology :
- One-step protocols (e.g., coupling propargyl alcohol derivatives with boronic acid precursors) are efficient but require anhydrous conditions to prevent hydrolysis .
- Purification challenges : Boronic acids are prone to oligomerization (e.g., boroxine formation) and require chromatographic separation under inert atmospheres. Use of diol-protecting agents (e.g., pinacol) during synthesis stabilizes intermediates, simplifying isolation .
- Data :
| Intermediate Stability | Purification Yield |
|---|---|
| Unprotected: ≤60% | 40–55% (HPLC) |
| Pinacol-protected: ≥85% | 70–80% (HPLC) |
Q. How can the structure and purity of (3-Hydroxyprop-1-yn-1-yl)boronic acid be validated?
- Techniques :
- X-ray crystallography (SHELX software ) resolves hydrogen-bonding networks and confirms stereochemistry.
- MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) matrix prevents dehydration artifacts, enabling accurate mass determination .
- Key metrics :
- Crystallographic R-factor : <0.05 for high-resolution structures .
- Mass accuracy : ±0.01 Da for MALDI-MS .
Q. What factors influence the binding affinity of this boronic acid with diols in aqueous solutions?
- Mechanistic insights :
- pH-dependent binding : The boronic acid’s pKa (~7.6) dictates its ionization state; binding is optimal at pH > pKa due to formation of the reactive tetrahedral boronate .
- Diol geometry : 1,2- and 1,3-diols (e.g., fructose, glucose) exhibit higher affinity via cyclic ester formation .
- Thermodynamic data :
| Diol | Binding Constant (M⁻¹) |
|---|---|
| D-Fructose | 1.2 × 10³ |
| D-Glucose | 4.5 × 10² |
| Glycerol | 2.1 × 10² |
Advanced Research Questions
Q. How can kinetic parameters (kon/koff) of diol binding be measured experimentally?
- Stopped-flow fluorescence : Rapid mixing of boronic acid and diol solutions under physiological pH (7.4) quantifies binding kinetics .
- Key findings :
- kon values follow: D-Fructose > D-Tagatose > D-Mannose > D-Glucose.
- Equilibrium time : <10 seconds for most diols .
Q. What strategies mitigate non-specific interactions when studying glycoprotein binding?
- Surface plasmon resonance (SPR) optimization :
- Use AECPBA-derivatized surfaces with zwitterionic buffers (e.g., HEPES) to reduce electrostatic interference .
- Competitive elution : Borate buffer (pH 9.0) selectively displaces bound glycoproteins .
- Selectivity metrics :
| Glycoprotein | Non-glycosylated Protein | Selectivity Ratio |
|---|---|---|
| RNase B | RNase A | 12:1 |
| Avidin | ExtrAvidin | 8:1 |
Q. How can trace impurities (e.g., genotoxic boronic acids) be quantified in drug substrates?
- LC-MS/MS methodology :
- Column : Maxpeak™ Premier (Waters) with C18 stationary phase .
- MRM mode : Limits of detection (LOD) <0.1 ppm for underivatized boronic acids .
- Validation parameters :
| Parameter | Value |
|---|---|
| Linearity (R²) | ≥0.999 |
| Recovery (%) | 95–105 |
| Precision (RSD%) | <2% |
Q. What structural modifications enhance thermal stability for flame-retardant applications?
- Thermogravimetric analysis (TGA) :
- Aromatic substitution : Pyrene-1-boronic acid degrades at >600°C due to extended conjugation .
- Functional groups : Electron-withdrawing groups (e.g., nitro) reduce oxidative degradation .
- Stability data :
| Compound | Degradation Onset (°C) |
|---|---|
| (3-Hydroxyprop-1-yn-1-yl)boronic acid | 210 |
| Pyrene-1-boronic acid | 600 |
Key Challenges and Research Gaps
- Biological activity : Preliminary data suggest antiproliferative effects on glioblastoma cells (IC₅₀ ~2 µM), but mechanisms (e.g., tubulin inhibition) require validation .
- Sensor design : Fluorescent carbon dots functionalized with this boronic acid show promise for glucose sensing but lack in vivo stability testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
